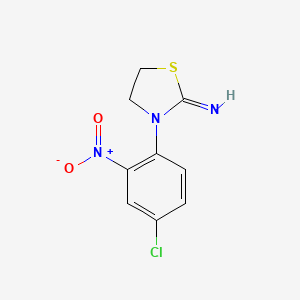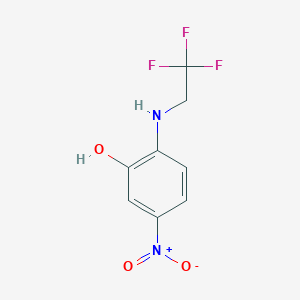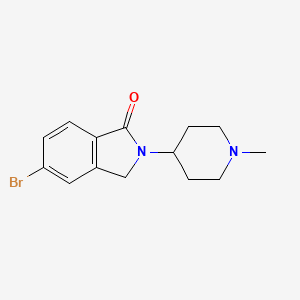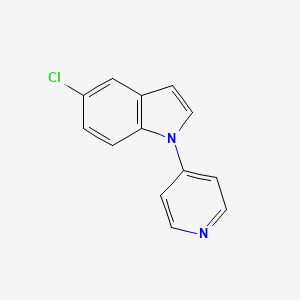![molecular formula C11H18O6 B8391998 2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B8391998.png)
2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is an organic compound with a complex structure. It is primarily used in various industrial applications, including the synthesis of dyes, pigments, and sealants. This compound is also utilized as a catalyst or ligand in organic synthesis reactions due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. The process often includes esterification, protection, and oxidation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and environmental impact through the use of green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a catalyst or ligand in various reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the production of dyes, pigments, sealants, and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as a catalyst or ligand, facilitating various chemical reactions. Its unique structure allows it to participate in complex reaction mechanisms, influencing the rate and outcome of these processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methylpropan-2-yl 4-(ethoxycarbonyl)-5-(2-hydroxyethyl)-3-methyl-1H-pyrrole-2-carboxylate
- Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate
Uniqueness
2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is unique due to its specific structural features, which confer distinct reactivity and functional properties. Compared to similar compounds, it offers advantages in terms of stability, reactivity, and versatility in various applications.
Propiedades
Fórmula molecular |
C11H18O6 |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C11H18O6/c1-5-16-10(15)7(9(13)14)6-8(12)17-11(2,3)4/h7H,5-6H2,1-4H3,(H,13,14) |
Clave InChI |
YNHUTZSDIKVVOT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-cyclopropyl-4-oxo-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B8391946.png)




![3,3-Dimethyl-1-(1,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)-butan-1-one](/img/structure/B8391983.png)




